molecular formula C14H12O3 B154216 4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one CAS No. 1952-41-6

4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one

货号: B154216
CAS 编号: 1952-41-6
分子量: 228.24 g/mol
InChI 键: DKKJNZYHGRUXBS-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Desmethoxyyangonin (DMY) is a naturally occurring kavalactone derived from Piper methysticum (kava), a plant traditionally used for its anxiolytic and sedative properties . Structurally, it is characterized by a 4-methoxy-6-styryl-2-pyrone backbone, differing from yangonin by the absence of a methoxy group at the 4-position of the phenyl ring . DMY is one of the six major kavalactones, accounting for ~5–10% of the total kavalactone content in kava extracts .

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

4-methoxy-6-(2-phenylethenyl)pyran-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-16-13-9-12(17-14(15)10-13)8-7-11-5-3-2-4-6-11/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKJNZYHGRUXBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)OC(=C1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70860158
Record name 4-Methoxy-6-(2-phenylethenyl)-2H-pyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70860158
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1952-41-6
Record name Desmethoxyyagonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1952-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

准备方法

合成路线和反应条件

脱甲氧基杨宁的合成涉及多个步骤,从基础有机化合物开始。 一种常见的合成方法包括在特定条件下使4-甲氧基-2H-吡喃-2-酮与苯乙烯缩合,形成所需产物 . 反应通常需要催化剂,并在受控的温度和压力下进行,以确保高产率和纯度。

工业生产方法

脱甲氧基杨宁的工业生产通常涉及从胡椒属植物的根茎中提取卡瓦内酯。 提取过程包括研磨根茎,然后使用乙醇或丙酮进行溶剂提取 . 然后通过各种色谱技术对提取物进行纯化,以分离脱甲氧基杨宁。

化学反应分析

反应类型

脱甲氧基杨宁会发生多种类型的化学反应,包括:

    氧化: 它可以被氧化形成各种氧化衍生物。

    还原: 还原反应可以将其转化为更还原的形式。

    取代: 它可以发生取代反应,其中官能团被其他基团取代。

常用试剂和条件

这些反应中使用的常用试剂包括氧化剂如高锰酸钾用于氧化,还原剂如硼氢化钠用于还原,以及各种亲核试剂用于取代反应 .

主要产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能会产生羟基化衍生物,而还原可能会产生更饱和的化合物 .

科学研究应用

Anti-Inflammatory Properties

Desmethoxyyangonin has been extensively studied for its anti-inflammatory effects. Research indicates that DMY can significantly inhibit inflammation induced by lipopolysaccharide (LPS) in murine macrophages. A study demonstrated that DMY effectively reduced the activation and proliferation of T cells and various pro-inflammatory mediators in vitro. In vivo experiments showed that DMY pretreatment improved survival rates in mice suffering from LPS/D-galactosamine-induced fulminant hepatitis by inhibiting aminotransferase activities and reducing inflammatory cell infiltration in liver tissues .

Key Findings:

  • Inhibition of Pro-inflammatory Mediators: DMY inhibited nitric oxide (NO) production and expression of inducible nitric oxide synthase (iNOS) in macrophages .
  • Mechanistic Insights: The protective effects against LPS-induced damage were linked to the modulation of IKK/NFκB and Jak2/STAT3 signaling pathways .

Hepatoprotective Effects

The hepatoprotective properties of desmethoxyyangonin have been highlighted in studies focusing on liver damage models. DMY has shown promise in mitigating acute hepatic injuries caused by various toxins. In a specific study, it was observed that DMY significantly reduced liver damage markers and improved metabolic profiles in mice exposed to hepatotoxic agents .

Case Study:

  • Model: Mice treated with LPS/D-GalN exhibited severe liver damage.
  • Results: DMY treatment led to a 90% survival rate compared to 40% in untreated controls, showcasing its potential as a therapeutic agent for liver protection .

Pharmacological Mechanisms

Research has indicated that desmethoxyyangonin interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. Specifically, it has been shown to induce CYP3A23 expression in rat hepatocytes, suggesting its role as a modulator of drug metabolism pathways . This property could have implications for understanding drug interactions and enhancing therapeutic efficacy.

Mechanism Insights:

  • CYP Enzyme Induction: DMY was found to markedly induce CYP3A23 expression, potentially affecting the metabolism of co-administered drugs .

Neuropharmacological Effects

Desmethoxyyangonin's neuropharmacological effects have also been explored, particularly concerning its lipid solubility and brain penetration capabilities. Studies have shown that after administration, DMY reaches significant concentrations in brain tissue, which may contribute to its psychoactive properties observed with other kavalactones .

Findings on Brain Penetration:

  • Rapid Uptake: DMY demonstrated slower elimination rates compared to other kavalactones, indicating prolonged effects within the brain .

Potential Applications in Biotechnology

Beyond pharmacological applications, desmethoxyyangonin has potential uses in biotechnology for diagnosing and phenotyping plants. Its role in evaluating genetically modified crops highlights its versatility beyond traditional medicinal applications .

相似化合物的比较

Comparison with Similar Compounds

Anthelmintic Activity

DMY and yangonin are structurally similar kavalactones, differing only in the presence (yangonin) or absence (DMY) of a methoxy group at the 4-position of the phenyl ring. This structural distinction correlates with differences in potency against Haemonchus contortus larvae:

Compound IC50 (µM) for Larval Development Inhibition Reference
Desmethoxyyangonin 31.7 (purchased) / 37.1 (synthesized)
Yangonin 23.7 (purchased) / 15.0 (synthesized)
Dihydrokavain 207.6

Yangonin is more potent than DMY, suggesting the methoxy group enhances anthelmintic activity. Both induce a lethal "evisceration" phenotype in larvae, but DMY requires longer exposure (30 hours) to achieve this effect .

Cytochrome P450 Enzyme Induction

DMY and dihydromethysticin are unique among kavalactones in their ability to induce CYP3A23 (7-fold induction in rat hepatocytes). Other kavalactones (e.g., kavain, methysticin) show negligible activity. Synergistic effects are observed when DMY is combined with other kavalactones, though the mechanism is likely PXR-independent .

Compound CYP3A23 Induction (Fold) CYP1A1 Induction (AhR-dependent) Reference
Desmethoxyyangonin ~7 No
Dihydromethysticin ~7 Yes
Yangonin No No

MAO-B Inhibition

DMY is a selective, reversible MAO-B inhibitor with 30-fold higher affinity for MAO-B (Ki = 31 nM) than MAO-A (Ki = 922 nM). This contrasts with non-selective MAO inhibitors like methysticin or kavain, which lack such specificity .

Compound MAO-B Ki (nM) MAO-A Ki (nM) Selectivity Ratio (MAO-B/MAO-A)
Desmethoxyyangonin 31 922 30:1
Methysticin ~1000* ~1000* 1:1
Kavain ~1000* ~1000* 1:1

*Estimated based on lack of reported selectivity .

Anti-inflammatory Effects

DMY and yangonin both mitigate liver inflammation but via distinct pathways:

  • DMY : Attenuates LPS/D-GalN-induced hepatitis by inhibiting NF-κB and STAT3 signaling .
  • Yangonin : Activates the Farnesoid X receptor (FXR) to reduce estrogen-induced cholestasis .
Compound Anti-inflammatory Target Effective Dose (mg/kg) Reference
Desmethoxyyangonin STAT3/NF-κB 10
Yangonin FXR 20

Pharmacokinetics

DMY exhibits slower brain elimination compared to yangonin and dihydrokavain, though its uptake is lower :

Compound Max Brain Concentration (ng/mg) Elimination Half-life
Desmethoxyyangonin 10.4 ± 1.5 Slow
Yangonin 1.2 ± 0.3 Moderate
Dihydrokavain 64.7 ± 13.1 Rapid

Structural and Functional Insights

  • Conversely, yangonin’s methoxy group may improve anthelmintic potency by increasing lipophilicity .
  • Synergistic Effects : DMY’s CYP3A23 induction is amplified by co-administration with dihydromethysticin, suggesting cooperative binding to regulatory elements .

生物活性

Desmethoxyyangonin (DMY) is a kavalactone derived from the plant Renealmia alpinia, which has garnered attention for its diverse biological activities, particularly in the fields of immunology and neuropharmacology. This article provides a comprehensive overview of the biological activity of DMY, including its effects on inflammation, immune response modulation, and potential therapeutic implications for neurodegenerative diseases.

Chemical Structure and Properties

Desmethoxyyangonin is classified as a kavalactone, a group of compounds known for their psychoactive and medicinal properties. Its chemical structure is characterized by a lactone ring and various functional groups that contribute to its biological activity.

1. Anti-inflammatory Effects:

Research has demonstrated that DMY exhibits significant anti-inflammatory properties. A study reported that DMY effectively inhibited the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) in murine macrophages stimulated by lipopolysaccharide (LPS). This inhibition suggests that DMY may modulate inflammatory responses by targeting key signaling pathways involved in macrophage activation .

2. Immunomodulatory Activity:

DMY has been shown to inhibit T cell proliferation and activation ex vivo. In vitro studies indicated that DMY reduced the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 from macrophages upon LPS stimulation. These findings highlight DMY's potential as an immunomodulatory agent, which could be beneficial in treating autoimmune diseases or conditions characterized by excessive inflammation .

3. Neuroprotective Properties:

In addition to its anti-inflammatory effects, DMY has demonstrated selective inhibition of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. In vitro assays indicated that DMY binds preferentially to MAO-B compared to MAO-A, suggesting its potential therapeutic significance in neuroprotection through modulation of neurotransmitter levels .

Table 1: Summary of Biological Activities of Desmethoxyyangonin

Activity TypeExperimental ModelKey FindingsReference
Anti-inflammatoryMurine macrophagesInhibition of NO production and iNOS expression
ImmunomodulatoryT cell assaysReduced T cell proliferation and cytokine secretion
NeuroprotectiveHuman recombinant MAO-A/B assaysSelective inhibition of MAO-B with IC50 values
HepatoprotectiveLPS/D-GalN-induced hepatitis modelPrevention of acute liver injury in mice

Case Studies

Case Study 1: Hepatoprotective Effects
In a murine model of fulminant hepatitis induced by LPS and D-galactosamine, DMY administration significantly reduced liver damage markers and improved survival rates compared to untreated controls. This study underscored the hepatoprotective potential of DMY, suggesting it may be a candidate for further development in liver disease therapies .

Case Study 2: Neuroprotection in Neurodegenerative Models
In vitro studies using neuronal cell lines exposed to neurotoxic agents revealed that DMY could mitigate cell death and preserve neuronal function. The compound's ability to inhibit MAO-B suggests a mechanism through which it may protect against oxidative stress-related damage observed in neurodegenerative diseases .

常见问题

Q. Methodological Focus

  • Use recombinant human MAO-B in vitro assays with kynuramine as a substrate, quantifying 4-hydroxyquinoline formation via fluorescence .
  • Confirm reversibility by pre-incubating desmethoxyyangonin with MAO-B, followed by dialysis to assess enzyme activity recovery .
  • Document protocols rigorously, adhering to guidelines from journals like Beilstein Journal of Organic Chemistry (e.g., detailing buffer conditions, incubation times) .

How should researchers resolve contradictions in desmethoxyyangonin’s effects when combined with other kavalactones?

Q. Data Contradiction Analysis

  • Conduct systematic interaction studies using fractional inhibitory concentration (FIC) indices to classify synergism, additivity, or antagonism.
  • Perform dose-response matrix assays (e.g., 3D surface plots) to map combined effects on targets like CYP2B6 or MAO-B .
  • Apply meta-analysis frameworks (e.g., PRISMA guidelines) to aggregate preclinical data and identify consensus mechanisms .

What are best practices for documenting experimental procedures involving desmethoxyyangonin to ensure reproducibility?

Q. Methodological Focus

  • Primary manuscript : Limit experimental details to essential steps (e.g., "desmethoxyyangonin was dissolved in DMSO at 10 mM").
  • Supplementary materials : Include full protocols (e.g., HPLC gradients, NMR acquisition parameters) and raw data (e.g., chromatograms, spectra) .
  • Reference standards : Cite batch-specific CoA data (e.g., ChromaDex Lot# CDXP-17-00146) to enable cross-lab validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one
Reactant of Route 2
Reactant of Route 2
4-Methoxy-6-(2-phenylethenyl)-2h-pyran-2-one

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。